N-[1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基]-5-吡啶-3-基-1,2-恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex . The presence of multiple rings (cyclopropyl, pyrazole, piperidine, and oxazole) suggests that it could have interesting three-dimensional structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used . The presence of several different functional groups means that it could potentially participate in a wide variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of a carboxamide group could make it polar and capable of forming hydrogen bonds.科学研究应用
结核分枝杆菌 GyrB 抑制剂
对噻唑-氨基哌啶杂合类似物的研究(结构上类似于目标化合物)显示出作为结核分枝杆菌 GyrB 抑制剂的有希望的结果,GyrB 是细菌 DNA 复制的必需酶。这些化合物表现出有效的抗结核活性且细胞毒性低,使其成为结核病治疗的潜在候选药物 (Jeankumar 等人,2013)。
作为大麻素受体拮抗剂的吡唑衍生物
与查询化合物在结构上相关的吡唑衍生物已被广泛研究作为大麻素受体拮抗剂的作用。这些化合物为旨在调节大麻素受体活性的治疗剂的开发提供了基础,可能有助于治疗与大麻素受体失调相关的疾病 (Lan 等人,1999)。
抗癌和抗炎剂
与本化合物相似的吡唑并嘧啶衍生物已显示出显着的抗癌和抗 5-脂氧合酶活性。这些发现表明在开发用于癌症治疗和炎症控制的新型治疗剂方面具有潜在应用 (Rahmouni 等人,2016)。
用于结核病治疗的 DNA 促旋酶抑制剂
苯并呋喃和苯并[d]异噻唑衍生物与目标化合物的功能活性相似,已被确定为结核分枝杆菌 DNA 促旋酶 B 的有效抑制剂。这些化合物为结核病治疗提供了新途径,其中一种特定衍生物显示出显着的抑制活性且具有良好的安全性 (Reddy 等人,2014)。
抗真菌活性
吡唑衍生物也因其对各种植物病原体的抗真菌活性而被探索,表明它们作为农用化学剂保护农作物免受真菌病害的潜力。该应用展示了吡唑化合物在医药和农业领域的通用性 (Vicentini 等人,2007)。
作用机制
未来方向
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(17-10-18(28-25-17)14-2-1-7-21-12-14)22-15-5-8-26(9-6-15)19-11-16(23-24-19)13-3-4-13/h1-2,7,10-13,15H,3-6,8-9H2,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOERVDTHOTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。